Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine and chlorine substituents on the indole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate typically involves the bromination and chlorination of an indole precursor. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole core . Subsequent bromination and chlorination steps introduce the halogen substituents at the desired positions on the indole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by halogenation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The halogen substituents can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate
- Methyl 6-bromo-1H-indole-2-carboxylate
Uniqueness
Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate is unique due to the specific combination of bromine and chlorine substituents on the indole ring. This combination can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C10H7BrClNO2 |
---|---|
Molecular Weight |
288.52 g/mol |
IUPAC Name |
methyl 4-bromo-6-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H7BrClNO2/c1-15-10(14)9-4-6-7(11)2-5(12)3-8(6)13-9/h2-4,13H,1H3 |
InChI Key |
GJROWFCXCULKFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.